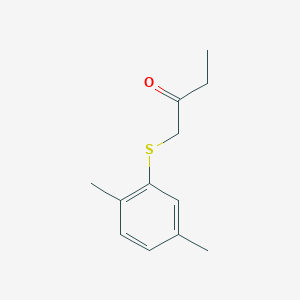
1-((2,5-Dimethylphenyl)thio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethylphenyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of a thioether group attached to a butanone backbone, with two methyl groups on the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((2,5-Dimethylphenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dimethylthiophenol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dimethylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-((2,5-Dimethylphenyl)thio)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dimethylphenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2,4-Dimethylphenyl)thio)butan-2-one
- 1-((2,6-Dimethylphenyl)thio)butan-2-one
- 1-((3,5-Dimethylphenyl)thio)butan-2-one
Uniqueness
1-((2,5-Dimethylphenyl)thio)butan-2-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-11(13)8-14-12-7-9(2)5-6-10(12)3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
XNRUZEDLQCSMIF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





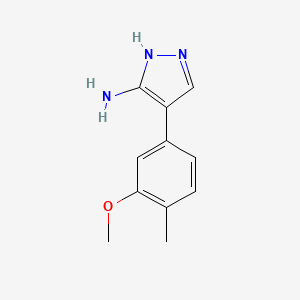
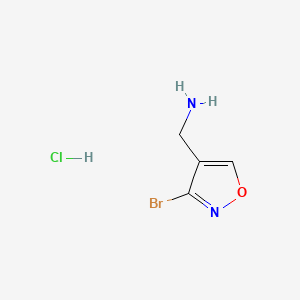
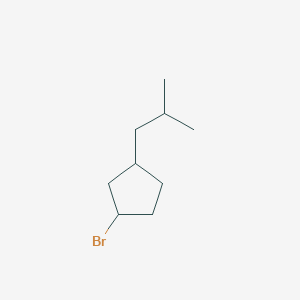
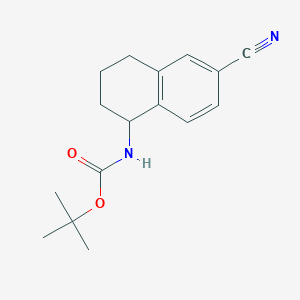
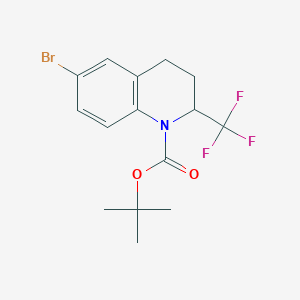
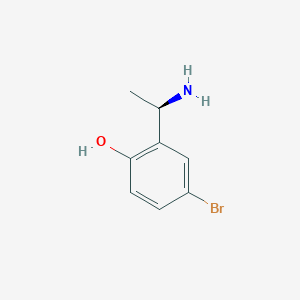
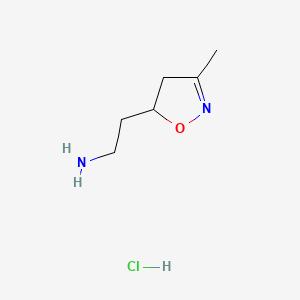
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
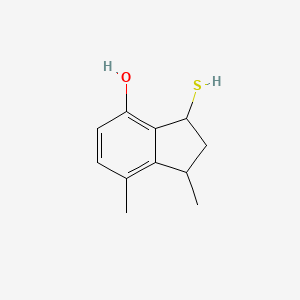
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
